molecular formula C17H14ClN3OS B5604836 3-[(2-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(2-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5604836
M. Wt: 343.8 g/mol
InChI Key: KAAVXHGLNFOMIU-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-[(2-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from basic thiophene derivatives and through cyclization reactions with different reagents. These methods typically result in a range of substituted thienopyrimidinones, indicating a versatile synthesis pathway that can be tailored for specific derivatives and biological activities (Ashalatha et al., 2007).

Molecular Structure Analysis

The molecular structure of thienopyrimidinones is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core, which is essential for their biological activity. The molecular structure analysis often involves spectral data, which helps in confirming the structure of the newly synthesized compounds. These analyses include IR, NMR, and mass spectrometry, providing a comprehensive understanding of the compound's molecular framework (Yamaguchi & Ishikawa, 1982).

Chemical Reactions and Properties

Thienopyrimidinones undergo various chemical reactions due to their reactive sites, such as amino, mercapto, and alkyl groups. These reactions include alkylation, acylation, and condensation with aldehydes, leading to a wide range of derivatives with different chemical properties. The versatility in chemical reactions allows for the structural modification of thienopyrimidinones, tailoring them for specific biological activities or physical properties (Elmuradov et al., 2011).

Physical Properties Analysis

The physical properties of thienopyrimidinones, such as solubility, melting point, and crystal structure, are essential for their practical applications. These properties are influenced by the compound's molecular structure and substituents. Physical properties are typically determined through various analytical techniques, providing insights into the compound's behavior in different environments and its suitability for pharmaceutical formulations (Glidewell et al., 2003).

properties

IUPAC Name

3-[(E)-(2-chlorophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-7-3-1-5-11(13)9-20-21-10-19-16-15(17(21)22)12-6-2-4-8-14(12)23-16/h1,3,5,7,9-10H,2,4,6,8H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAVXHGLNFOMIU-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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